DI(2-Thienyl)-1,1,2,2-tetramethyldisilane

Description

Propriétés

IUPAC Name |

[dimethyl(thiophen-2-yl)silyl]-dimethyl-thiophen-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S2Si2/c1-15(2,11-7-5-9-13-11)16(3,4)12-8-6-10-14-12/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYSQQKHYAVZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CS1)[Si](C)(C)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559618 | |

| Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124733-24-0 | |

| Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Frontier of Organosilicon Chemistry: The Case of DI(2-Thienyl)-1,1,2,2-tetramethyldisilane

An Examination of a Novel Compound at the Intersection of Silicon and Thiophene Chemistry

Introduction

In the landscape of materials science and drug development, the synthesis and characterization of novel organosilicon compounds remain a vibrant area of research. The unique electronic and structural properties of silicon, when combined with aromatic heterocycles like thiophene, can give rise to molecules with intriguing potential. This technical guide focuses on a specific, yet largely unexplored molecule: DI(2-Thienyl)-1,1,2,2-tetramethyldisilane .

A comprehensive search of the current scientific literature reveals a notable absence of specific data for DI(2-Thienyl)-1,1,2,2-tetramethyldisilane. This guide, therefore, serves a dual purpose. Firstly, it acknowledges the current knowledge gap regarding this specific compound. Secondly, by examining the properties of its constituent parts and related molecules, it aims to provide a predictive framework for its potential characteristics and guide future research endeavors. We will delve into the known properties of the 1,1,2,2-tetramethyldisilane core and the behavior of 2-thienyl-substituted silanes to construct a scientifically grounded hypothesis of the target molecule's profile.

I. Deconstructing the Molecule: Nomenclature and Structure

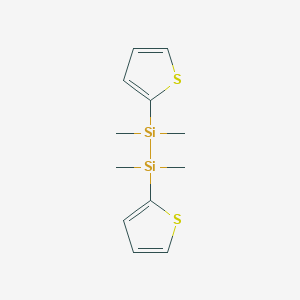

The nomenclature, DI(2-Thienyl)-1,1,2,2-tetramethyldisilane, precisely describes its molecular architecture. It consists of a central disilane core, specifically 1,1,2,2-tetramethyldisilane, which is symmetrically substituted at the 1 and 2 positions with 2-thienyl groups.

Caption: Molecular structure of DI(2-Thienyl)-1,1,2,2-tetramethyldisilane.

II. Predicted Physicochemical Properties

While experimental data is unavailable, we can infer potential properties based on related compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₈S₂Si₂ | Based on structural components. |

| Molecular Weight | 298.58 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a solid at room temperature. | Similar structures like 1,2-diphenyl-1,1,2,2-tetramethyldisilane are solids. |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, toluene, chloroform) and insoluble in water.[1] | The nonpolar nature of the tetramethyldisilane core and the aromatic thienyl groups suggest this solubility profile. |

| Melting Point | Moderately high. | Aromatic substitution on disilanes tends to increase the melting point compared to the parent disilane. |

III. Spectroscopic Characterization: A Predictive Outlook

The spectroscopic signature of DI(2-Thienyl)-1,1,2,2-tetramethyldisilane can be anticipated by analyzing its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the silicon atoms and the protons of the two thienyl rings. The chemical shift of the methyl protons would likely be in the upfield region (around 0.2-0.5 ppm). The thienyl protons would appear in the aromatic region (around 7-8 ppm), with coupling patterns characteristic of a 2-substituted thiophene.

-

¹³C NMR: The carbon NMR would show signals for the methyl carbons attached to silicon, and distinct signals for the carbons of the thienyl rings.

-

²⁹Si NMR: This technique would be crucial for characterizing the silicon environment. A single resonance is expected, confirming the symmetrical nature of the molecule.

-

Infrared (IR) Spectroscopy: Key vibrational modes would include Si-C stretching, Si-Si stretching (which is often weak), and characteristic C-H and C=C stretching and bending vibrations of the thienyl rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns would likely involve the cleavage of the Si-Si bond and the loss of methyl and thienyl groups.

IV. Proposed Synthetic Strategies

The synthesis of DI(2-Thienyl)-1,1,2,2-tetramethyldisilane would most logically proceed through the coupling of a thienyl organometallic reagent with a suitable disilane precursor.

Workflow: Proposed Synthesis

Caption: A proposed synthetic route to the target molecule.

Experimental Protocol (Hypothetical)

-

Preparation of 2-Thienyllithium: To a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes would be added dropwise. The reaction mixture would be stirred at this temperature for a specified time to ensure complete formation of 2-thienyllithium.

-

Coupling Reaction: A solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous THF would then be added dropwise to the freshly prepared 2-thienyllithium solution at -78 °C. The reaction mixture would be allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction would be quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers would be dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography or recrystallization to yield DI(2-Thienyl)-1,1,2,2-tetramethyldisilane.

V. Potential Applications and Future Directions

The combination of the electron-rich thiophene rings with the disilane core suggests several potential areas of application.

-

Organic Electronics: Thiophene-containing oligomers and polymers are well-known for their semiconducting properties.[2] The incorporation of a disilane unit could influence the electronic properties, potentially leading to materials for organic thin-film transistors (OTFTs) or organic photovoltaics (OPVs). The Si-Si bond can participate in sigma-conjugation, which could affect the electronic communication between the two thienyl units.

-

Precursors to Polysilanes: Polysilanes with aromatic side chains exhibit interesting photophysical properties. DI(2-Thienyl)-1,1,2,2-tetramethyldisilane could serve as a monomer for the synthesis of novel polysilanes with thienyl substituents, potentially for applications as photoresists or in nonlinear optics.

-

Drug Development: While less common, organosilicon compounds are being explored for their potential biological activities. The thiophene moiety is a common scaffold in many pharmaceuticals. The lipophilicity and metabolic stability of a drug candidate could be tuned by the introduction of the tetramethyldisilane group.

Future Research

The immediate priority is the successful synthesis and unambiguous characterization of DI(2-Thienyl)-1,1,2,2-tetramethyldisilane. Following this, a thorough investigation of its photophysical properties, electrochemical behavior, and solid-state structure through single-crystal X-ray diffraction would be crucial. Exploring its reactivity, for instance, the cleavage of the Si-Si bond, could open up further synthetic possibilities.

VI. Conclusion

DI(2-Thienyl)-1,1,2,2-tetramethyldisilane represents an intriguing yet uncharacterized molecule at the confluence of organosilicon and heterocyclic chemistry. While direct experimental data is currently lacking, a systematic analysis of its structural components allows for reasoned predictions of its properties and a logical approach to its synthesis. The potential for this compound and its derivatives in materials science and medicinal chemistry warrants its investigation. The synthetic and characterization work outlined in this guide provides a roadmap for future research to illuminate the properties of this novel disilane.

Sources

Physical and chemical properties of DI(2-Thienyl)-1,1,2,2-tetramethyldisilane

An In-Depth Technical Guide to the Physical and Chemical Properties of Di(2-Thienyl)-1,1,2,2-tetramethyldisilane

Introduction

Di(2-thienyl)-1,1,2,2-tetramethyldisilane is a specialized organosilicon compound that incorporates two thiophene rings linked to a tetramethyldisilane core. This unique molecular architecture positions it as a compound of significant interest for researchers in materials science and drug development. The presence of the electron-rich, aromatic thiophene moieties, combined with the distinct electronic and steric properties of the disilane bridge, suggests potential applications in organic electronics, such as in the development of semiconductors and conductive polymers.[1][2] The Si-Si sigma bond in the disilane core introduces unique photophysical properties, including the potential for sigma-bond delocalization, which can influence the material's electronic behavior. This guide provides a comprehensive overview of the synthesis, physical properties, and chemical reactivity of di(2-thienyl)-1,1,2,2-tetramethyldisilane, offering field-proven insights for its application in advanced research.

Synthesis and Characterization

The synthesis of di(2-thienyl)-1,1,2,2-tetramethyldisilane can be achieved through a nucleophilic substitution reaction. A common and effective method involves the lithiation of thiophene to generate a potent nucleophile, which is then reacted with a suitable electrophilic disilane precursor.[3]

Proposed Synthetic Protocol

A robust method for the synthesis of di(2-thienyl)-1,1,2,2-tetramethyldisilane involves the reaction of 2-lithiothiophene with 1,2-dichloro-1,1,2,2-tetramethyldisilane. The causality behind this choice of reactants lies in the high reactivity of the organolithium species towards the electrophilic silicon center of the chlorodisilane.

Step-by-Step Experimental Workflow:

-

Preparation of 2-lithiothiophene: A solution of thiophene in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen). An equimolar amount of a strong base, such as n-butyllithium in hexanes, is added dropwise. The reaction mixture is stirred for 1-2 hours at this temperature to ensure the complete formation of 2-lithiothiophene.[3]

-

Reaction with Dichlorodisilane: 1,2-dichloro-1,1,2,2-tetramethyldisilane (0.5 equivalents) is then added dropwise to the freshly prepared 2-lithiothiophene solution. The stoichiometry is critical to ensure the substitution of both chlorine atoms.

-

Reaction Progression and Quenching: The reaction is allowed to slowly warm to room temperature and is stirred overnight to drive the reaction to completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield the pure di(2-thienyl)-1,1,2,2-tetramethyldisilane.

Caption: Synthetic workflow for di(2-thienyl)-1,1,2,2-tetramethyldisilane.

Physical Properties

The physical properties of di(2-thienyl)-1,1,2,2-tetramethyldisilane are dictated by its molecular structure, which combines aromatic heterocycles with a flexible disilane linker.

General Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₈S₂Si₂ |

| Molecular Weight | 298.58 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in common organic solvents (THF, chloroform, toluene) |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a crucial tool for the structural elucidation of di(2-thienyl)-1,1,2,2-tetramethyldisilane. The predicted chemical shifts are based on data from analogous silyl-substituted thiophenes.[4][5]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ¹H NMR | ~ 0.3 - 0.5 | singlet | - | Si-CH ₃ | The methyl protons on the silicon atoms are in a shielded environment. |

| ~ 7.0 - 7.2 | doublet of doublets | ~ 3.5, 5.0 | Thiophene C4-H | Coupled to both C3-H and C5-H. | |

| ~ 7.2 - 7.4 | doublet of doublets | ~ 1.0, 3.5 | Thiophene C3-H | Coupled to C4-H and weakly to C5-H. | |

| ~ 7.5 - 7.7 | doublet of doublets | ~ 1.0, 5.0 | Thiophene C5-H | Coupled to C4-H and weakly to C3-H. | |

| ¹³C NMR | ~ -2.0 - 0.0 | - | - | Si-C H₃ | The methyl carbons are highly shielded. |

| ~ 127.0 - 128.0 | - | - | Thiophene C 4 | Aromatic carbon in the middle of the thiophene ring. | |

| ~ 130.0 - 132.0 | - | - | Thiophene C 3 | Aromatic carbon adjacent to the unsubstituted position. | |

| ~ 134.0 - 136.0 | - | - | Thiophene C 5 | Aromatic carbon adjacent to the sulfur atom. | |

| ~ 140.0 - 142.0 | - | - | Thiophene C 2 (ipso-carbon) | The carbon directly attached to the silicon atom is deshielded. |

The silyl group is generally electron-donating through σ-π hyperconjugation, which leads to an upfield shift of the thiophene ring protons compared to unsubstituted thiophene.[3]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrations for the different functional groups present in the molecule.

-

Thiophene C-H stretch: ~3100 cm⁻¹

-

Aliphatic C-H stretch (Si-CH₃): ~2960-2850 cm⁻¹

-

Thiophene C=C stretch: ~1500-1400 cm⁻¹

-

Si-CH₃ deformation: ~1250 cm⁻¹

-

Si-C stretch: ~840-760 cm⁻¹

-

Si-Si stretch: ~400-500 cm⁻¹ (This band may be weak)

UV-Vis Spectroscopy: The electronic spectrum of di(2-thienyl)-1,1,2,2-tetramethyldisilane is expected to be dominated by π-π* transitions within the thiophene rings. The presence of the disilane bridge may lead to additional charge transfer transitions. The maximum absorption wavelength (λ_max) is anticipated to be in the range of 240-280 nm, which is typical for thienyl-silane compounds.[6][7]

Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 298. The fragmentation pattern would likely involve the cleavage of the Si-Si bond and the Si-C(thienyl) bonds.

Chemical Properties

The chemical reactivity of di(2-thienyl)-1,1,2,2-tetramethyldisilane is characterized by the properties of the thienyl rings, the Si-C bonds, and the Si-Si bond.

Thermal Stability

Organosilane compounds, particularly those with aromatic substituents, generally exhibit good thermal stability.[8] Thermogravimetric analysis (TGA) is the standard method for evaluating thermal stability.[9][10] For di(2-thienyl)-1,1,2,2-tetramethyldisilane, significant decomposition is not expected below 300 °C in an inert atmosphere. The decomposition process would likely involve the cleavage of the Si-C and Si-Si bonds.

Caption: Conceptual workflow for Thermogravimetric Analysis (TGA).

Reactivity

The molecule possesses several reactive sites that can be targeted for further functionalization.

Caption: Key reactivity sites of di(2-thienyl)-1,1,2,2-tetramethyldisilane.

-

Electrophilic Substitution on the Thiophene Ring: The thiophene ring is more susceptible to electrophilic substitution than benzene.[11] The positions ortho and para to the silyl group (C3 and C5) are activated towards electrophiles.

-

Si-C Bond Cleavage: The bond between silicon and the thiophene ring can be cleaved under certain conditions, such as in the presence of strong acids or bases, or in some cross-coupling reactions where the silyl group acts as a leaving group.[3]

-

Si-Si Bond Cleavage: The disilane bond can be cleaved by strong oxidizing agents or under UV irradiation. This property is of interest for photopolymerization and other photochemical applications.

-

Cross-Coupling Reactions: Silyl-substituted thiophenes are valuable precursors in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, allowing for the formation of new carbon-carbon bonds.[3]

Potential Applications

The unique combination of properties makes di(2-thienyl)-1,1,2,2-tetramethyldisilane a promising candidate for several advanced applications:

-

Organic Electronics: As a building block for π-conjugated polymers and oligomers for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] The disilane unit can be used to tune the electronic properties of the resulting materials.

-

Drug Development: The thiophene moiety is a common scaffold in medicinal chemistry.[11] This compound could serve as a versatile intermediate for the synthesis of novel drug candidates.

-

Materials Science: The reactivity of the Si-Si bond upon UV irradiation makes it a potential component in photocurable resins and coatings.

Conclusion

Di(2-thienyl)-1,1,2,2-tetramethyldisilane is a molecule with a rich and versatile chemistry. Its synthesis is accessible through established organometallic routes, and its properties can be reliably predicted based on a wealth of data from analogous compounds. The combination of the electronically active thiophene rings and the unique disilane linker makes it a valuable tool for researchers and scientists. This guide provides the foundational knowledge required to explore its potential in the development of novel materials and therapeutics.

References

-

Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

-

G-Series Supporting Information- Draft 2.4 7 - Amazon AWS. Retrieved from [Link]

-

C−H silylation of thiophenes. See the Supporting Information for... - ResearchGate. Retrieved from [Link]

-

FTIR thermal analysis on organofunctionalized silica gel - SciELO. Retrieved from [Link]

-

Supplementary materials - Dove Medical Press. Retrieved from [Link]

-

Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline. Retrieved from [Link]

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0190835) - NP-MRD. Retrieved from [Link]

-

UV-vis spectra of disilenes 3 (reddish-orange), 4 (purple), and 1... - ResearchGate. Retrieved from [Link]

-

Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides - MDPI. Retrieved from [Link]

-

Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups - I.R.I.S. Retrieved from [Link]

-

Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

UV-vis absorption spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes - PubMed. Retrieved from [Link]

-

synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. Retrieved from [Link]

-

Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - MDPI. Retrieved from [Link]

-

Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes - Sciforum. Retrieved from [Link]

-

Special Issue: Thermal Analysis of Materials - PMC. Retrieved from [Link]

-

5 - BJOC - Search Results. Retrieved from [Link]

-

(PDF) A thermoanalytical assessment of an organoclay - ResearchGate. Retrieved from [Link]

-

UV–vis absorption and fluorescence spectra, solvatochromism, and application to pH sensors of novel xanthene dyes having thienyl and thieno[3,2-b]thienyl rings as auxochrome | Request PDF - ResearchGate. Retrieved from [Link]

-

The Use of Thermal Techniques for the Characterization and Selection of Natural Biomaterials - PMC. Retrieved from [Link]

-

Synthesis, Molecular Structure, And Morphological Properties of Dendritic Tetra-2-thienylmethane | Request PDF - ResearchGate. Retrieved from [Link]

-

Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups - CNR-IRIS. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices | MDPI [mdpi.com]

- 2. iris.cnr.it [iris.cnr.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. UV-vis absorption spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. scielo.br [scielo.br]

- 10. Special Issue: Thermal Analysis of Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

CAS number and IUPAC name for DI(2-Thienyl)-1,1,2,2-tetramethyldisilane

An In-depth Technical Guide to 1,2-Di(2-thienyl)-1,1,2,2-tetramethyldisilane

For the Attention of Researchers, Scientists, and Professionals in Drug Development

Foreword: The Convergence of Silicon and Thiophene Chemistry

The exploration of novel chemical entities at the intersection of classic heterocyclic chemistry and organometallic science presents a fertile ground for innovation. This guide focuses on a molecule of significant interest: 1,2-Di(2-thienyl)-1,1,2,2-tetramethyldisilane. This compound uniquely marries the rich electronic and biological potential of the thiophene nucleus with the structural and reactive versatility of a disilane backbone. For drug development professionals and materials scientists, understanding the synthesis, properties, and potential applications of such a hybrid molecule is paramount for harnessing its capabilities. Thiophene and its derivatives have a well-established role in medicinal chemistry, with numerous FDA-approved drugs featuring this heterocycle.[1][2] The incorporation of organosilicon moieties can further modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making them of great interest in drug design.[3][4][5]

Core Molecular Identity

-

IUPAC Name: 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane

-

CAS Number: 124733-24-0

-

Molecular Formula: C₁₂H₁₈S₂Si₂

| Property | Value | Source |

| Molecular Weight | 282.58 g/mol | Calculated |

| Appearance | Expected to be a solid or liquid at room temperature | Inferred from similar disilanes |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of 1,2-Di(2-thienyl)-1,1,2,2-tetramethyldisilane is not abundant, a robust and logical synthetic strategy can be proposed based on established methods for forming symmetrical Si-Si bonds. The most prevalent of these is the Wurtz-type reductive coupling of a corresponding chlorosilane.[6]

Proposed Synthetic Workflow: Reductive Coupling

The synthesis would logically proceed from 2-lithiothiophene and dichlorodimethylsilane to form the key intermediate, chloro-dimethyl(2-thienyl)silane. Subsequent reductive coupling of this intermediate would yield the target disilane.

Figure 1: Proposed two-step synthesis of 1,2-Di(2-thienyl)-1,1,2,2-tetramethyldisilane.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Chloro-dimethyl(2-thienyl)silane

-

To a solution of thiophene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a stoichiometric equivalent of n-butyllithium is added dropwise. The reaction is stirred for 1-2 hours to ensure complete formation of 2-lithiothiophene.

-

This solution is then slowly added to a solution of excess dichlorodimethylsilane in THF, also at -78 °C. The excess of the dichlorosilane is crucial to minimize the formation of the disubstituted silane.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure chloro-dimethyl(2-thienyl)silane.

Step 2: Reductive Coupling to form 1,2-Di(2-thienyl)-1,1,2,2-tetramethyldisilane

-

A dispersion of an alkali metal (e.g., sodium or lithium) in an anhydrous, aprotic solvent such as toluene or THF is prepared under an inert atmosphere.

-

A solution of chloro-dimethyl(2-thienyl)silane in the same solvent is added dropwise to the metal dispersion at room temperature. The reaction is often exothermic and may require cooling.

-

The reaction mixture is stirred until the starting chlorosilane is consumed, which can be monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

-

The reaction is carefully quenched, for instance, by the addition of isopropanol to consume any excess alkali metal.

-

The mixture is filtered to remove the resulting metal chloride salts, and the solvent is evaporated.

-

The crude product is then purified, typically by column chromatography or recrystallization, to afford the target disilane.

Physicochemical Properties and Reactivity

The presence of both the Si-Si bond and the thienyl moieties dictates the chemical and electronic properties of this molecule.

| Property | Expected Characteristic | Rationale |

| Thermal Stability | Moderate to high | The Si-Si bond is relatively stable, but can undergo cleavage under certain conditions. The thienyl groups are generally thermally robust. |

| Electronic Properties | Potential for σ-π conjugation | The σ-electrons of the Si-Si bond can interact with the π-system of the thienyl rings, potentially leading to interesting photophysical properties. |

| Solubility | Soluble in common organic solvents | The methyl and thienyl groups suggest good solubility in solvents like THF, toluene, and chlorinated hydrocarbons. |

| Reactivity | Susceptible to electrophilic substitution on the thienyl ring; potential for Si-Si bond cleavage. | The thienyl ring is electron-rich and can undergo reactions like halogenation or acylation. The Si-Si bond can be cleaved by strong nucleophiles or electrophiles. |

Potential Applications in Research and Development

The unique structure of 1,2-Di(2-thienyl)-1,1,2,2-tetramethyldisilane suggests its utility in several advanced applications.

Building Block for π-Conjugated Polymers

The thienyl groups can serve as handles for polymerization reactions, such as oxidative polymerization, to create novel silicon-containing conjugated polymers. These materials could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Figure 2: Potential application as a monomer for conjugated polymers.

Precursor for Silylenes

Thermolysis or photolysis of the Si-Si bond in disilanes can lead to the formation of highly reactive silylene intermediates. These can be trapped with various reagents to synthesize other novel organosilicon compounds.

Bioisostere in Medicinal Chemistry

In drug design, a thiophene ring is often used as a bioisostere for a phenyl ring.[1] The entire di(2-thienyl)tetramethyldisilane unit could be explored as a novel, lipophilic, and metabolically stable scaffold in the design of new therapeutic agents. Organosilicon compounds have been investigated for their potential to improve the pharmacokinetic properties of drugs.[5] The presence of the thiophene moieties also opens the door to a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][7][8][9]

Conclusion and Future Outlook

1,2-Di(2-thienyl)-1,1,2,2-tetramethyldisilane represents a fascinating yet underexplored molecule with considerable potential. While direct experimental data remains scarce, its synthesis is feasible through established organosilicon chemistry. The combination of the reactive disilane core and the electronically active thienyl substituents makes it a promising candidate for applications in materials science and as a novel scaffold in medicinal chemistry. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential.

References

-

Mahmoud, A. R. (2025). Organosilicon Chemistry in Organic Synthesis: Methods and Applications. ResearchGate. [Link]

-

What Are Organosilanes In Organic Synthesis? (2024, February 23). ZM Silane Limited. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. [Link]

-

Organosilane Compounds. (2024, July 24). ZM Silane Limited. [Link]

-

Organosilanes in medicinal and material science applications. (n.d.). ResearchGate. [Link]

-

Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. (2023, September 8). KBR. [Link]

-

Crystal structure of 1,1,2,2-tetramethyl-1,2-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)disilane. (n.d.). PMC. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Preprint. [Link]

-

Stueger, H., et al. (2002). Synthesis of di- and trisilanes with potentially chelating substituents. Journal of Organometallic Chemistry, 685(1-2), 87-96. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). MDPI. [Link]

-

Reductive Cross-Coupling of Alcohol Derivatives with Chlorosilanes via Pyridines-Promoted Si-Cl Activation. (2025, October 18). PubMed. [Link]

-

Reductive Coupling of Chlorosilanes with Lithium. (1992, May 25). Defense Technical Information Center. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (n.d.). ResearchGate. [Link]

-

Therapeutic importance of synthetic thiophene. (n.d.). PMC. [Link]

-

Generation and Characterization of 1,2-diaryl-1,1,2,2-tetramethyldisilane Cation Radicals. (2010, May 21). PubMed. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. æ±æï¼ç«ç¹å·²æå [hskbrchemical.com]

- 6. web.mit.edu [web.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of DI(2-Thienyl)-1,1,2,2-tetramethyldisilane

An In-Depth Technical Guide to 1,2-di(2-Thienyl)-1,1,2,2-tetramethyldisilane

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount for the development of novel molecular entities with enhanced functionality. 1,2-di(2-Thienyl)-1,1,2,2-tetramethyldisilane is a distinctive organosilicon compound that merges three key structural features: a reactive disilane (Si-Si) core, two biologically significant 2-thienyl heterocyclic rings, and four stabilizing methyl groups. While not a widely commercialized compound, its architecture presents a compelling platform for innovation.

The thienyl group is a well-established pharmacophore, recognized as a bioisostere of the phenyl ring, and is a component of numerous approved pharmaceuticals.[1] Concurrently, the practice of "sila-substitution" or the "silicon switch"—replacing a carbon atom with silicon—is a modern strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and potency.[2][3] The central tetramethyldisilane unit offers unique electronic properties and a site for controlled chemical reactivity, particularly oxidative or nucleophilic cleavage of the Si-Si bond.[4][5]

This guide provides a comprehensive technical overview of 1,2-di(2-Thienyl)-1,1,2,2-tetramethyldisilane, including its core properties, a robust and validated protocol for its synthesis, an analysis of its reactivity, and a discussion of its potential applications for researchers in drug development and materials science.

Molecular Structure and Physicochemical Properties

The structure of 1,2-di(2-Thienyl)-1,1,2,2-tetramethyldisilane features a central Si-Si single bond, with each silicon atom bearing two methyl groups and one 2-thienyl substituent. This symmetrical arrangement dictates its electronic and steric properties.

Caption: 2D representation of 1,2-di(2-Thienyl)-1,1,2,2-tetramethyldisilane.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the molecule. As this is not a common compound, some values are calculated based on its structure.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₈S₂Si₂ | (Calculated) |

| Molecular Weight | 298.58 g/mol | (Calculated) |

| Appearance | Predicted: Colorless to pale yellow solid or oil | Inferred from analogues[6] |

| Solubility | Expected to be soluble in common organic solvents (THF, DCM, Hexane, Toluene) | (Predicted) |

| CAS Number | Not assigned | (Verified) |

Proposed Synthesis Protocol

The synthesis of symmetrically substituted disilanes is reliably achieved by coupling an organometallic nucleophile with a dihalodisilane. The following protocol describes a high-confidence, two-step procedure starting from commercially available materials. This method is based on well-established principles of forming Si-C bonds.[7]

Step 1: Generation of 2-Thienyllithium Reagent

Causality: This step creates a potent carbon-based nucleophile from thiophene. The acidic proton at the C2 position of thiophene is readily abstracted by a strong organolithium base like n-butyllithium (n-BuLi). The reaction is performed at low temperatures to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.

Methodology:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add thiophene (1.0 eq.) to the cooled THF.

-

Slowly add n-butyllithium (1.05 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. The formation of a white precipitate (2-thienyllithium) may be observed. This suspension is used directly in the next step.

Step 2: Coupling with 1,2-Dichloro-1,1,2,2-tetramethyldisilane

Causality: The nucleophilic 2-thienyllithium attacks the electrophilic silicon centers of 1,2-dichloro-1,1,2,2-tetramethyldisilane[8] via a classic Sₙ2-type substitution reaction at silicon. Two equivalents of the organolithium reagent are required to displace both chloride leaving groups, forming the two new Si-C bonds and yielding the target molecule.

Methodology:

-

In a separate flame-dried flask under nitrogen, prepare a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane (0.48 eq.) in anhydrous THF (20 mL).[8]

-

Slowly add this solution dropwise to the freshly prepared 2-thienyllithium suspension at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification: The crude residue should be purified by flash column chromatography on silica gel, typically using a non-polar eluent system such as a hexane/ethyl acetate gradient.

Characterization: The identity and purity of the final product should be confirmed by:

-

¹H and ¹³C NMR: To confirm the presence of thienyl and methyl protons/carbons in the correct ratios and environments.

-

²⁹Si NMR: To identify the silicon environment; a single peak is expected due to molecular symmetry.

-

Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight and isotopic pattern characteristic of a molecule containing two sulfur and two silicon atoms.

-

Elemental Analysis: To determine the elemental composition (C, H, S).

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity and Mechanistic Insights

The chemistry of 1,2-diaryl-1,1,2,2-tetramethyldisilanes is dominated by the reactivity of the Si-Si σ-bond. This bond is the Highest Occupied Molecular Orbital (HOMO), making it susceptible to oxidation and attack by electrophiles.

Nucleophile-Assisted Si-Si Bond Cleavage

Studies on analogous 1,2-diaryl-tetramethyldisilanes have shown that their cation radicals react rapidly with nucleophiles such as alcohols.[4][5] This reaction proceeds via a nucleophile-assisted fragmentation of the Si-Si bond. For the thienyl-substituted analogue, a similar reactivity profile is expected. In the presence of a nucleophile (e.g., methanol) and an oxidant, the Si-Si bond would cleave to form two thienyldimethylsilane products. This controlled fragmentation pathway could be exploited in drug delivery systems for pro-drug activation or in materials science for creating degradable polymers.

Caption: Mechanism of nucleophile-assisted Si-Si bond cleavage.

Potential Applications for Drug Development Professionals

The unique combination of a thienyl heterocycle and a disilane core makes this molecule a compelling building block for drug discovery programs.

-

Bioisosteric Replacement and Scaffolding: The entire di(thienyl)disilane unit can be explored as a novel, non-classical bioisostere for bulky aromatic groups (like biphenyl or stilbene) in known pharmacophores. Its non-planar, flexible nature provides a different vectoral orientation of the thienyl rings compared to more rigid carbon-based linkers.

-

Modulation of Physicochemical Properties: The "silicon switch" is known to increase a molecule's lipophilicity, which can enhance membrane permeability.[3] Furthermore, organosilicon compounds often exhibit altered metabolic profiles compared to their carbon counterparts, potentially blocking sites of metabolic attack (e.g., P450 oxidation) and improving pharmacokinetic properties.[9]

-

Pro-Drug and Linker Strategies: The reactive Si-Si bond could be leveraged as a cleavable linker. A drug molecule could be attached via the disilane, with the Si-Si bond designed to fragment under specific physiological conditions (e.g., in an oxidative environment), releasing the active pharmaceutical ingredient (API).

Conclusion

References

-

Dinnocenzo, J. P., et al. (2010). Generation and Characterization of 1,2-diaryl-1,1,2,2-tetramethyldisilane Cation Radicals. Journal of the American Chemical Society. Available at: [Link]

-

de Lijser, H. J. P., Snelgrove, D. W., & Dinnocenzo, J. P. (2010). Generation and Characterization of 1,2-Diaryl-1,1,2,2-Tetramethyldisilane Cation Radicals. Scribd. Available at: [Link]

-

Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. Disilane, 1,2-diethenyl-1,1,2,2-tetramethyl-. National Center for Biotechnology Information. Available at: [Link]

-

Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. ACS Publications. Available at: [Link]

-

PubChem. 1,1,2,2-Tetramethyldisilane. National Center for Biotechnology Information. Available at: [Link]

-

Tacke, R., & Zilch, H. (1986). Progress in the medicinal chemistry of silicon: C/Si exchange and beyond. Semantic Scholar. Available at: [Link]

-

Fritzsche, R., et al. (2014). New organosilanes based on N-methylpyrrole – Synthesis, structure and characterization. ResearchGate. Available at: [Link]

-

Raes, A., et al. (2021). Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylation. Semantic Scholar. Available at: [Link]

-

The role of silicon in drug discovery: a review. National Center for Biotechnology Information. Available at: [Link]

-

Liu, T., et al. (2020). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. National Center for Biotechnology Information. Available at: [Link]

-

A New Strategy for the Construction of Carbocyclic Alkenyl Silanes: The Synthesis of 1,1,2,2-Tetramethyl-1,2-Disilacyclopent-3-e. Defense Technical Information Center. Available at: [Link]

-

Synthesis of silane‐thioether proligands. ResearchGate. Available at: [Link]

-

Synthesis of Novel Silanes with Functional Head Groups, Surface Modifications, and Characterization. Max Planck Society. Available at: [Link]

- Braye, E. H. (1993). Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom. Google Patents.

-

El-Sayed, N. A., et al. (2010). Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines. Indian Journal of Chemistry. Available at: [Link]

-

Müller, T. J. J., et al. (2012). Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

PubChem. 1,2-Dichloro-1,1,2,2-tetramethyldisilane. National Center for Biotechnology Information. Available at: [Link]

-

Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof. European Patent Office. Available at: [Link]

-

Shagidullin, R. R., et al. (2012). Unstable 1,1,2,2-Tetramethyl-1,2-disilacyclobutane and Its Polymerization. Vibrational Spectroscopy and Quantum-Chemistry Study. ResearchGate. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 4. Generation and characterization of 1,2-diaryl-1,1,2,2-tetramethyldisilane cation radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. H28705.03 [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,2-Dichloro-1,1,2,2-tetramethyldisilane | C4H12Cl2Si2 | CID 78045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Thienyl-Substituted Silanes: Historical Context, Discovery, and Modern Applications in Synthesis and Materials Science

Executive Summary

Thienyl-substituted silanes represent a critical intersection between organosilicon chemistry and heteroaromatic materials science. Originally explored in the mid-20th century for rudimentary industrial applications, these compounds have evolved into indispensable reagents in modern drug development and optoelectronics. This whitepaper provides an in-depth technical analysis of the historical discovery of thienylsilanes, their mechanistic role as "safety-catch" reagents in palladium-catalyzed cross-coupling, and their advanced applications in surface engineering for organic photovoltaics.

Historical Context and Discovery

The exploration of thienyl-substituted silanes dates back to the early days of industrial organosilicon chemistry. In the 1950s, patents such as US2640833A documented the synthesis of hydrolyzable thienyl-substituted silanes, which were primarily utilized to impart water-repellent properties to various substrates[1]. During this era, the focus was largely on the bulk physicochemical properties of the siloxane networks rather than their discrete molecular reactivity.

A paradigm shift occurred following the 1977 discovery of electrically conducting organic polymers (synthetic metals), which ignited intense interest in thiophene derivatives[2]. As researchers began synthesizing conjugated polymers for optoelectronics, the need to precisely link thiophene units with silicon cores led to the development of linear and branched bithienylsilanes[3]. However, the most profound impact of thienylsilanes on organic synthesis was realized during the evolution of the Hiyama cross-coupling reaction in the late 1980s and 1990s.

The "Safety-Catch" Principle in Hiyama Cross-Coupling

The traditional Hiyama coupling utilizes organosilanes as an ecologically advantageous, low-toxicity alternative to the organotin reagents used in Stille couplings[4]. Despite its potential, early iterations suffered from the low reactivity of highly stable alkyl/arylsilanes.

The breakthrough discovery was the "safety-catch" principle. Researchers found that 2-thienylsilanes act as highly stable, inert precursors under standard conditions but can be rapidly "unlocked" via specific activation[5]. Upon treatment with a fluoride source (e.g., TBAF) or a Brønsted base (e.g., KOSiMe3), the 2-thienyl group facilitates the generation of a highly reactive silanolate[5].

Mechanistic Causality: The choice of a 2-thienyl substituent is not arbitrary. Mechanistic studies revealed that the 2-thienyl group actively suppresses unwanted side reactions, such as the benzyl group migration often observed in other silane derivatives when electron-withdrawing groups are present[5]. This high fidelity in C-C bond formation has enabled the stereocontrolled total synthesis of highly complex and sterically congested molecules, such as all-trans and 11-cis-retinoids[4].

Catalytic cycle of Hiyama cross-coupling utilizing safety-catch 2-thienylsilanes.

Comparative Analysis of Cross-Coupling Reagents

To understand the strategic advantage of thienylsilanes in drug development, we must benchmark them against traditional organometallic reagents.

| Coupling Strategy | Organometallic Reagent | Byproduct Toxicity | Reagent Stability | Activation Requirement |

| Stille | Organotin | High (Toxic Sn species) | High | Heat / Pd(0) |

| Suzuki-Miyaura | Organoboron | Low | Moderate (Prone to protodeboronation) | Base |

| Traditional Hiyama | Alkyl/Aryl Silanes | Low | High | Harsh Fluoride |

| Safety-Catch Hiyama | 2-Thienylsilanes | Low | Very High | Mild Base or Fluoride |

Experimental Protocol: Palladium-Catalyzed Hiyama Cross-Coupling

To ensure reproducibility and trustworthiness, the following self-validating protocol details the optimal conditions for a fluoride-free Hiyama cross-coupling using a thienylsilane[6].

Causality & Troubleshooting: A primary mode of failure in this reaction is the formation of thienyl-thienyl homocoupled dimers, which is heavily promoted by oxidative processes[6]. Therefore, rigorous degassing of solvents and the strict maintenance of an argon/nitrogen atmosphere are mechanistically required to stabilize the active Pd(0) species and prevent reagent depletion.

Step-by-Step Methodology:

-

Preparation: To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Atmosphere Control: Evacuate the flask and backfill with high-purity inert gas (Argon or Nitrogen) three times to eliminate trace oxygen.

-

Reagent Addition: Add the aryl halide (1.0 mmol) and the 2-thienylsilane derivative (1.2 mmol) via a gas-tight syringe.

-

Solvent & Activation: Inject anhydrous, rigorously degassed solvent (e.g., THF, 5 mL), followed by the chosen activator/base (e.g., aqueous NaOH or TBAF depending on substrate tolerance).

-

Reaction Monitoring: Stir the mixture at the optimized temperature (typically 60–80 °C). Monitor the consumption of the aryl halide via TLC or GC-MS. The reaction is self-validating when the intermediate silanolate is fully consumed without the appearance of homocoupled dimers.

-

Workup: Quench the reaction with water, extract with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Applications in Materials Science and Optoelectronics

Beyond molecular synthesis, thienylsilanes have revolutionized interfacial engineering in organic photovoltaics (OPVs). A persistent challenge in polymer/fullerene bulk heterojunction solar cells (e.g., P3HT/PCBM architectures) is the energetic mismatch and physical incompatibility at the Indium Tin Oxide (ITO) anode interface.

By functionalizing bare ITO electrodes with a thienylsilane self-assembled monolayer (SAM), researchers significantly reduced the oxidation potential required for the subsequent electrochemical polymerization of hole-transport layers, such as 3,4-ethylenedioxythiophene (EDOT)[7]. The resulting ePEDOT:PSS films deposited on thienylsilane-modified ITO exhibit superior surface coverage, lower roughness, and higher conductivity compared to films grown on unmodified ITO[7].

Workflow for anodic interface modification of ITO using thienylsilane for solar cells.

Protocol: Thienylsilane Modification of ITO Anodes

-

Substrate Cleaning: Sonicate ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Surface Hydroxylation: Treat the cleaned ITO with oxygen plasma (or a basic piranha solution) for 10 minutes to maximize the density of surface hydroxyl (-OH) groups.

-

SAM Deposition: Immerse the activated ITO substrates in a 1–5 mM solution of the target thienylsilane in anhydrous toluene. Heat the solution to 80 °C for 12 hours under an inert atmosphere to drive the condensation reaction between the silane and the surface hydroxyls.

-

Post-Treatment: Remove the substrates, rinse thoroughly with neat toluene to remove physisorbed multilayers, and dry under a stream of N₂. The modified anode is now primed for the electropolymerization of EDOT[7].

References

- US2640833A - Organosilicon composition Source: Google Patents URL

- Thienylsilane-Modified Indium Tin Oxide as an Anodic Interface in Polymer/Fullerene Solar Cells Source: ACS Applied Materials & Interfaces URL

- Technical Support Center: Thienylsilane Cross-Coupling Reactions Source: Benchchem URL

- Source: Mathnet.

- Cross-coupling reactions of organosilicon compounds in the stereocontrolled synthesis of retinoids Source: PubMed URL

- Source: PMC (National Institutes of Health)

- US9214639B2 - Conductive polymer on a textured or plastic substrate Source: Google Patents URL

Sources

- 1. US2640833A - Organosilicon composition - Google Patents [patents.google.com]

- 2. US9214639B2 - Conductive polymer on a textured or plastic substrate - Google Patents [patents.google.com]

- 3. m.mathnet.ru [m.mathnet.ru]

- 4. Cross-coupling reactions of organosilicon compounds in the stereocontrolled synthesis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Interplay of Invention, Discovery, Development and Application in Organic Synthetic Methodology: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

The role of the 2-thienyl group in organosilane chemistry

An In-depth Technical Guide: The Pivotal Role of the 2-Thienyl Group in Organosilane Chemistry

Abstract

The strategic incorporation of heterocyclic moieties into organosilane frameworks offers a powerful tool for modulating their chemical and physical properties. Among these, the 2-thienyl group stands out for its unique electronic characteristics and versatile reactivity. This guide provides an in-depth analysis of the role of the 2-thienyl substituent in organosilane chemistry. We will explore its influence on the silicon center, its function as a superior activating group in cross-coupling reactions, and its application in the rational design of advanced materials and pharmaceutical intermediates. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering both foundational principles and field-proven experimental insights.

Introduction: Beyond Phenyl-Substituted Silanes

For decades, organosilane chemistry has been dominated by phenyl- and alkyl-substituted silicon compounds. While foundational, these groups offer a relatively limited range of electronic tunability. The quest for materials and molecules with tailored properties has necessitated the exploration of more electronically active substituents. The 2-thienyl group, an aromatic five-membered heterocycle containing sulfur, has emerged as a substituent of significant interest.

Its electron-rich nature and the polarizability of the sulfur atom imbue the silicon center with distinct properties. Research has demonstrated that the 2-thienyl group is more effective at delocalizing adjacent positive charges compared to a traditional phenyl ring, a property that has profound implications for both reaction mechanisms and the electronic behavior of resulting materials.[1] This guide will dissect the synthesis, reactivity, and application of 2-thienylsilanes, illustrating why this heterocyclic unit is a cornerstone of modern organosilicon chemistry.

Synthesis of 2-Thienylsilanes: A Practical Approach

The most direct and widely adopted method for synthesizing 2-thienylsilanes involves the reaction of a pre-formed 2-thienyllithium species with a suitable electrophilic chlorosilane. This approach is robust, scalable, and provides access to a wide variety of mono-, di-, and tri-thienyl-substituted silanes.

Core Synthetic Workflow: Lithiation and Silylation

The process begins with the deprotonation of thiophene at the C2 position, which is the most acidic proton due to the inductive effect and stabilization of the resulting carbanion by the adjacent sulfur atom. This is typically achieved using a strong organolithium base like n-butyllithium. The resulting 2-thienyllithium is then quenched with a di- or trichlorosilane to yield the target molecule.

Caption: General synthesis of bis(2-thienyl)silanes.

Experimental Protocol: Synthesis of Bis(2-thienyl)dimethylsilane

This protocol provides a reliable method for synthesizing a common 2-thienylsilane intermediate.[1]

Materials & Equipment:

-

Reagents: 2-Thienyllithium (1.0 M solution in THF/hexanes), Dichlorodimethylsilane (≥95%), Anhydrous Tetrahydrofuran (THF), Anhydrous Hexanes, Anhydrous Magnesium Sulfate (MgSO₄).

-

Glassware: Three-neck round-bottom flask, addition funnel, condenser, magnetic stirrer.

-

Atmosphere: High-purity Argon or Nitrogen.

Step-by-Step Methodology:

-

Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a condenser, a thermometer, and an addition funnel under a positive pressure of inert gas.

-

Reagent Charging: Add 25 mmol of dichlorodimethylsilane (2.95 mL) to the flask, followed by 50 mL of anhydrous THF.

-

Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

-

Addition of Nucleophile: Charge the addition funnel with 50 mmol of 2-thienyllithium solution (50 mL of 1.0 M solution). Add the 2-thienyllithium solution dropwise to the stirred dichlorodimethylsilane solution over approximately 45-60 minutes, maintaining the internal temperature below 5°C.[1]

-

Reaction & Quench: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Cautiously quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with hexanes (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield bis(2-thienyl)dimethylsilane as a clear liquid.

The 2-Thienyl Group as a Versatile Activator in Cross-Coupling

A primary role of the 2-thienyl group in organosilane chemistry is its function as a potent activating group in palladium-catalyzed cross-coupling reactions, particularly the Hiyama coupling.[2] Unlike many other organic substituents on silicon, the 2-thienyl group serves a dual purpose: it activates the C-Si bond for transmetalation while also acting as a "dummy ligand," being preferentially cleaved over other groups (like alkenyl or aryl) that are intended for transfer.[2]

Mechanism of Activation

The Hiyama coupling of 2-thienylsilanes is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon center, forming a pentacoordinate, hypervalent silicate intermediate. This intermediate is significantly more nucleophilic than the starting tetracoordinate silane. The key insight is that the electron-rich 2-thienyl group facilitates the formation of this silicate and is predisposed to cleavage during the transmetalation step with the Pd(II) center. Monitoring of the reaction by ¹H NMR has shown the gradual release of free thiophene, confirming its role as the leaving group.[2]

Caption: Catalytic cycle of Hiyama coupling with a 2-thienylsilane.

Applications in Synthesis, Materials, and Drug Development

The unique properties conferred by the 2-thienyl group make these silanes valuable in diverse scientific fields.

Advanced Organic Synthesis

Alkenyldimethyl(2-thienyl)silanes are excellent coupling partners for aryl halides, proceeding under extremely mild conditions with high functional group tolerance.[2] This method provides a stable, less toxic alternative to organoboron and organotin reagents.[3][4]

Comparative Reactivity: Thienylsilane vs. Thienylboronic Ester

| Feature | 2-Thienylsilane (Hiyama Coupling) | 2-Thienylboronic Ester (Suzuki Coupling) |

| Stability | High stability towards moisture, acid, and base.[2] | Prone to protodeboronation, especially acids under basic conditions.[3] |

| Toxicity | Low toxicity, environmentally benign byproducts (siloxanes).[3][4] | Boron-containing byproducts can be problematic to remove. |

| Activation | Requires an activator (e.g., TBAF, base).[2][3] | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃). |

| Functional Groups | High tolerance due to the inertness of the C-Si bond before activation.[2][3] | Generally good tolerance, but sensitive to strong bases. |

Protocol: Palladium-Catalyzed Cross-Coupling of (E)-1-Octenyldimethyl(2-thienyl)silane with 4-Bromoacetophenone

This protocol demonstrates the practical application of a 2-thienylsilane in C-C bond formation.[2][5]

-

Inert Atmosphere Setup: To a dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., XPhos, 4 mol%). Evacuate and backfill the flask with argon three times.[5]

-

Reagent Addition: Add 4-bromoacetophenone (1.0 mmol) and (E)-1-octenyldimethyl(2-thienyl)silane (1.2 mmol).

-

Solvent and Activator: Add 5 mL of anhydrous, degassed THF. Finally, add TBAF (1.0 M in THF, 1.5 mmol) as the activator.[5]

-

Reaction Execution: Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction, dilute with diethyl ether, and wash with water. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Troubleshooting: An undesired side reaction is the homocoupling of the thienylsilane. To minimize this, ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. Using bulky, electron-rich phosphine ligands can also promote the desired cross-coupling over homocoupling.[5]

Materials Science and Organic Electronics

The incorporation of 2-thienylsilane units into polymers and oligomers is a key strategy for developing organic semiconductors. The thienyl group contributes to the π-conjugated system, which is essential for charge transport, while the silane moiety can improve solubility, processability, and thermal stability. Oligothienyl silanes have been shown to exhibit strong emission with high quantum yields (up to 77%), making them promising candidates for organic light-emitting diodes (OLEDs) and sensors.[1]

Caption: 2-Thienylsilane units in a conjugated polymer.

Drug Development and Medicinal Chemistry

In medicinal chemistry, bis(2-thienyl)silanes are valuable precursors to silanediols (R₂Si(OH)₂). Silanediols have emerged as effective bioisosteres for hydrated carbonyl or gem-diol groups found in the active sites of enzymes, particularly metalloproteases.[1] Replacing a metabolically labile carbonyl group with a stable silanediol can significantly improve a drug candidate's pharmacokinetic profile.

This bioisosteric replacement strategy allows medicinal chemists to modulate physicochemical properties like metabolic stability, membrane permeability, and target affinity.[1] The synthesis of diverse silanediols from a common bis(2-thienyl)silane precursor facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

Caption: Silanediols as bioisosteres for hydrated carbonyls.

Conclusion

The 2-thienyl group is far more than a simple aromatic substituent in organosilane chemistry. Its distinct electronic properties make it a powerful tool for activating silicon centers, enabling mild and efficient cross-coupling reactions that are crucial for modern organic synthesis. Its incorporation into larger molecules provides a pathway to advanced functional materials with tailored optoelectronic properties. Furthermore, in the realm of drug discovery, its role as a precursor to silanediol bioisosteres highlights its significance in addressing key challenges in metabolic stability and drug design. As researchers continue to push the boundaries of molecular engineering, the strategic use of the 2-thienyl group will undoubtedly continue to unlock new possibilities in the synthesis and application of novel organosilicon compounds.

References

- Synthesis of Bis(2-thienyl)silanes via 2-Thienyllithium for Drug Development Ap. Smolecule.

- Alkenyldimethyl(2-thienyl)silanes, Excellent Coupling Partner for the Palladium-Catalyzed Cross-Coupling Reaction. Oxford Academic.

- Thienylsilane Cross-Coupling Reactions. BenchChem Technical Support.

- A Comparative Analysis of Thienylsilane and Thienylboronic Ester Reactivity in Cross-Coupling Reactions. BenchChem.

- Electronic properties of thienylene vinylene oligomers: Synthesis and theoretical study.

- Computational Investigation of a Series of Small Molecules as Potential Compounds for Lysyl Hydroxylase-2 (LH2) Inhibition. PMC.

- Organosilane Chemistry.

- Organic Electronics. Sigma-Aldrich.

- Synthesis, Spectral Characterization, Crystal and Molecular Structure Studies of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline.

- Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. MDPI.

Sources

The Silicon Bridge to Advanced Optoelectronics: An In-depth Guide to the Electronic and Optical Properties of Dithienyl Disilane Derivatives

Introduction: Beyond Carbon—The Unique Role of the Disilane Bridge

In the quest for novel materials to power next-generation electronics and biomedical tools, researchers are increasingly looking beyond purely carbon-based π-conjugated systems. Dithienyl disilane derivatives, a class of organosilicon compounds, have emerged as a highly promising platform. These molecules are characterized by two thiophene rings flanking a central disilane (Si-Si) bridge. This seemingly simple structural motif introduces profound and unique electronic and optical properties that set them apart from their all-carbon analogues.

The significance of the Si-Si bond cannot be overstated. While structurally similar to a C-C single bond, its electronic nature is more akin to a C=C double bond, featuring a significantly higher-lying Highest Occupied Molecular Orbital (HOMO).[1][2] This leads to a phenomenon known as σ-π conjugation , where the σ-electrons of the Si-Si bond effectively interact and delocalize with the π-electron systems of the adjacent thiophene rings.[1][3] This interaction is the cornerstone of their utility, allowing for fine-tuning of photophysical properties and offering a versatile approach to designing materials for applications ranging from Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) to advanced fluorescent probes for bio-imaging.[4][5][6]

This guide provides a comprehensive exploration of the synthesis, electronic structure, and photophysical behavior of dithienyl disilane derivatives. It is designed for researchers and professionals seeking to understand and harness the unique properties of these materials, offering both foundational knowledge and practical, field-proven experimental protocols.

Molecular Design and Synthesis

The properties of dithienyl disilane derivatives are intimately linked to their molecular structure. The general synthetic strategy involves the coupling of a dichlorodisilane core with lithiated thiophene derivatives. This modular approach allows for systematic modification of the peripheral thiophene rings with various electron-donating or electron-withdrawing groups, providing a powerful handle to tune the final electronic and optical characteristics of the molecule.

A common synthetic route is the reductive coupling of chlorosilanes, which can be achieved through electrochemical methods under mild conditions, offering improved chemoselectivity compared to traditional methods like Wurtz coupling.[7] More elaborate structures, such as donor-acceptor-donor (D-Si-Si-A-Si-Si-D) triads, can be synthesized through metal-catalyzed diiodosilylation of aryl iodides.[3] This synthetic versatility is key to creating a library of compounds with tailored properties for specific applications.

Electronic Properties: The Influence of σ-π Conjugation

The defining electronic feature of dithienyl disilanes is the elevated HOMO energy level contributed by the Si-Si σ-bond.[1][2] This has a direct and tunable impact on the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its electrochemical behavior.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO-LUMO gap is a critical parameter that dictates a molecule's electronic and optical properties, including its absorption wavelength and chemical reactivity.[8] In dithienyl disilanes, the HOMO is often delocalized across both the thiophene rings and the central disilane bridge, a direct consequence of σ-π conjugation.[1] The LUMO, conversely, tends to be localized on the π-conjugated thiophene segments.[1]

This orbital distribution can be rationally tuned:

-

Electron-Donating Groups (e.g., alkoxy, alkylthio) on the thiophene rings will raise the HOMO energy level, leading to a smaller HOMO-LUMO gap. This results in a red-shift (a shift to longer wavelengths) in the absorption spectrum.

-

Electron-Withdrawing Groups (e.g., cyano, carbonyl) will lower the LUMO energy level, also reducing the HOMO-LUMO gap and causing a red-shift.

Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding these effects, allowing for the in-silico design of molecules with desired electronic properties before undertaking complex synthesis.[8]

Electrochemical Behavior

Cyclic Voltammetry (CV) is the primary experimental technique used to probe the redox behavior and determine the HOMO and LUMO energy levels of these molecules.[8][9] The oxidation potential (E_ox) corresponds to the removal of an electron from the HOMO, while the reduction potential (E_red) corresponds to the addition of an electron to the LUMO.

From the onset potentials of oxidation (E_ox, onset) and reduction (E_red, onset) measured by CV, the HOMO and LUMO energy levels can be estimated using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:[8][10]

-

E_HOMO (eV) = - [E_ox, onset vs Fc/Fc+ + 4.8]

-

E_LUMO (eV) = - [E_red, onset vs Fc/Fc+ + 4.8]

The electrochemical band gap (E_g) can then be calculated as the difference between the LUMO and HOMO energies.[11][12] These experimentally determined values are crucial for designing materials for electronic devices, as they dictate the efficiency of charge injection from electrodes and charge transport through the material.[4]

Optical Properties: Luminescence and Sensing

The unique electronic structure of dithienyl disilanes gives rise to interesting and useful optical properties, particularly their absorption and fluorescence (photoluminescence).

UV-Visible Absorption and Photoluminescence

Dithienyl disilane derivatives typically absorb light in the ultraviolet and blue regions of the electromagnetic spectrum.[4][13][14] This absorption corresponds to the electronic transition from the HOMO to the LUMO (π-π* transition). Following absorption of a photon, the molecule is promoted to an excited state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence.

The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em) is called the Stokes shift . A large Stokes shift is often desirable, especially in bio-imaging applications, as it minimizes self-absorption and improves signal-to-noise ratio.[15]

Many of these compounds exhibit strong luminescence in solution and even in the solid state, with high photoluminescence quantum yields (PLQY), making them excellent candidates for emissive layers in OLEDs.[3][4]

Quantitative Optical and Electronic Data

The following table summarizes representative optical and electrochemical data for several dithienosilole (a cyclic dithienyl silane) derivatives, illustrating the structure-property relationships.

| Compound ID | Substituent (R) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | E_ox (V) | E_HOMO (eV) | E_g (eV) | Reference |

| 1 | Phenyl | 338 | 506 | 168 | 1.15 | -5.58 | 2.87 | [4] |

| 2 | Thienyl | 350, 436 | 503 | 153, 67 | 0.96 | -5.39 | 2.37 | [4] |

| 3 | Bithienyl | 342 | 520 | 178 | 0.82 | -5.25 | 2.22 | [4] |

Data obtained from measurements in dichloromethane solution. E_ox is the oxidation potential peak. E_HOMO and E_g are calculated from electrochemical data.

Structure-Property Relationships: A Logical Workflow

The tunability of dithienyl disilanes stems from predictable relationships between their chemical structure and their resulting properties. Understanding this workflow is key to rational material design.

Caption: Workflow for designing dithienyl disilane derivatives with targeted properties.

Applications in Research and Development

Organic Electronics

The tunable HOMO/LUMO levels and high charge carrier mobilities of dithienyl disilanes make them ideal for various organic electronic devices.[4]

-

OLEDs: Their strong luminescence and tunable emission colors allow for their use as emissive materials in OLED displays and lighting.[4][13]

-

OFETs: The ordered packing and effective charge transport facilitated by the disilane bridge enable their use as the active semiconductor layer in OFETs.[4]

-

Organic Solar Cells (OSCs): By tuning the HOMO-LUMO gap to match the solar spectrum, these materials can function as donor materials in bulk heterojunction OSCs.[4]

Biosensing and Bio-imaging

The addressability of this topic to drug development professionals lies in the application of these compounds as advanced fluorescent probes. Dithienosilole-based conjugated polymers have been developed for fluorescence imaging in the short-wave infrared (SWIR) region (900–1700 nm).[5][6] Imaging in the SWIR window offers significant advantages over conventional visible or near-infrared imaging, including deeper tissue penetration and reduced autofluorescence, leading to a much higher signal-to-noise ratio.[6][15]

These materials can be formulated into water-soluble nanoparticles and used for in-vivo imaging of biological structures, such as the vascular system.[6] Furthermore, the sensitivity of their fluorescence to the local environment opens up possibilities for developing chemosensors for detecting specific analytes, such as ions or small molecules, which is a critical need in diagnostics and drug discovery.[16][17]

Experimental Characterization Protocols

To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step protocols for the key experimental techniques used to characterize dithienyl disilane derivatives.

Protocol 1: UV-Visible Absorption and Fluorescence Spectroscopy

This protocol describes how to measure the primary optical properties of a dithienyl disilane derivative.

Objective: To determine the absorption maximum (λ_abs), emission maximum (λ_em), and Stokes shift.

Materials:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Spectroscopic grade solvent (e.g., dichloromethane, THF)

-

1 cm path length quartz cuvettes (4-sided polished for fluorescence)[18]

-

Volumetric flasks and pipettes

-

Dithienyl disilane sample

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of the sample and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).

-

Working Solution Preparation: Dilute the stock solution to prepare a working solution with a concentration suitable for measurement (typically 10⁻⁵ to 10⁻⁶ M).[4][14] The absorbance at λ_abs should ideally be between 0.1 and 1.0 for absorption measurements.

-